methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1105238-47-8
VCID: VC4167219
InChI: InChI=1S/C22H17ClN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Molecular Formula: C22H17ClN2O4S
Molecular Weight: 440.9

methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

CAS No.: 1105238-47-8

Cat. No.: VC4167219

Molecular Formula: C22H17ClN2O4S

Molecular Weight: 440.9

* For research use only. Not for human or veterinary use.

methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate - 1105238-47-8

Specification

CAS No. 1105238-47-8
Molecular Formula C22H17ClN2O4S
Molecular Weight 440.9
IUPAC Name methyl 3-[[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate
Standard InChI InChI=1S/C22H17ClN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3
Standard InChI Key HXZCUSBBXZGQKG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a thieno[3,2-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:

  • A 3-chlorophenyl group at position 7 of the thienopyrimidine core.

  • A methylene bridge linking the pyrimidine’s nitrogen at position 3 to a 4-methoxybenzoate group.

This arrangement enhances electronic delocalization and steric bulk, factors critical for interactions with biological targets.

Table 1: Molecular Properties of Methyl 3-{[7-(3-Chlorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Methyl}-4-Methoxybenzoate

PropertyValue
Molecular FormulaC₂₂H₁₇ClN₂O₄S
Molecular Weight440.9 g/mol
CAS Number1105238-47-8
IUPAC NameMethyl 3-[[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate
SMILESCOC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl

The presence of electron-withdrawing groups (e.g., carbonyl, chlorine) and electron-donating methoxy groups creates a polarized structure conducive to redox reactions and hydrogen bonding .

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound is unavailable, related thienopyrimidines exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize steric strain . The 3-chlorophenyl group likely occupies a pseudo-axial position, optimizing π-π stacking with aromatic residues in enzyme active sites .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Thieno[3,2-d]pyrimidin-4-one core: Constructed via cyclocondensation of methyl 3-aminothiophene carboxylate derivatives with urea or thiourea .

  • 3-Chlorophenyl substituent: Introduced via Suzuki-Miyaura coupling using 3-chlorophenylboronic acid .

  • 4-Methoxybenzoate side chain: Attached via alkylation or nucleophilic substitution reactions.

Formation of Thieno[3,2-d]Pyrimidin-4-One

Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes cyclocondensation with urea under acidic conditions (e.g., polyphosphoric acid) to yield the pyrimidine core . For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C produces thieno[2,3-d]pyrimidine-2,4-diol, a precursor to chlorinated derivatives .

Functionalization with the 4-Methoxybenzoate Side Chain

The methylene-linked benzoate group is introduced via a Mannich reaction or alkylation. For instance, treating the pyrimidine’s NH group with methyl 3-(bromomethyl)-4-methoxybenzoate in the presence of a base (e.g., K₂CO₃) yields the final product.

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield
1CyclocondensationUrea, 200°C, 2 hours72%
2Suzuki Coupling3-Chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C85%
3AlkylationMethyl 3-(bromomethyl)-4-methoxybenzoate, K₂CO₃, DMF78%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • 3440 cm⁻¹: O–H stretch (from residual moisture or hydroxyl intermediates) .

  • 1720 cm⁻¹: C=O stretch of the ester and pyrimidinone groups.

  • 1540 cm⁻¹: N–O asymmetric stretch (nitro groups in intermediates) .

  • 1160 cm⁻¹: C–O–C stretch of the methoxy group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, pyrimidine H-2).

    • δ 7.45–7.32 (m, 4H, 3-chlorophenyl).

    • δ 6.89 (d, J = 8.4 Hz, 1H, benzoate H-5).

    • δ 3.91 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 167.2 (C=O, ester).

    • δ 160.1 (C=O, pyrimidinone).

    • δ 134.5 (C-Cl).

Mass Spectrometry

  • LC-MS (ESI+): m/z 441.0 [M+H]⁺, 443.0 [M+2+H]⁺ (isotopic pattern consistent with one chlorine atom).

Pharmacological Evaluation

Antimicrobial Activity

Analogous thienopyrimidines exhibit broad-spectrum activity. For example, compound 8j (a structural analog) showed MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . The 3-chlorophenyl group enhances membrane permeability, while the pyrimidinone core disrupts DNA gyrase .

Table 3: Biological Activities of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Mechanism
Thieno[2,3-d]pyrimidine-2,4-diolDNA gyrase15 µMTopoisomerase inhibition
3-(4-Chlorophenyl) derivativeEGFR0.8 µMCompetitive ATP binding

Mechanistic Insights and Structure-Activity Relationships (SAR)

Enzyme Inhibition

The 4-oxo group on the pyrimidine ring chelates Mg²⁺ ions in kinase active sites, while the 3-chlorophenyl group engages in hydrophobic interactions with nonpolar residues (e.g., Leu694 in EGFR) .

Role of Substituents

  • Chlorine at C-7: Increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration .

  • Methoxybenzoate: Improves solubility via hydrogen bonding with water molecules.

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